5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Beschreibung
Eigenschaften
IUPAC Name |
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWMZWOWRKIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464089 | |
| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111963-87-2 | |
| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols for the Quantification of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Introduction: The Significance of Quantifying 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is an indole derivative with a chemical structure that suggests potential psychoactive properties, belonging to a class of compounds that has garnered significant interest in pharmaceutical and neuroscientific research. Accurate and precise quantification of this molecule is paramount for a variety of applications, including but not limited to, pharmacokinetic studies, metabolic profiling, quality control of synthesized batches, and forensic analysis. The development of robust analytical methods is a critical step in advancing our understanding of its pharmacological profile and ensuring the safety and efficacy of any potential therapeutic applications.[1]
This comprehensive guide provides detailed protocols for the quantification of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are founded on established principles for the analysis of structurally similar indole alkaloids and have been adapted to meet the specific physicochemical properties of the target analyte.[2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering excellent resolution, reproducibility, and quantitative capabilities.[5] For routine analysis and quality control where high sensitivity is not the primary requirement, HPLC coupled with a UV detector provides a reliable and cost-effective solution. The following protocol is adapted from validated methods for structurally similar compounds, such as Naratriptan, which shares the core 3-(1-methylpiperidin-4-yl)-1H-indole moiety.[6][7]
Scientific Rationale
The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the two phases. The methoxyindole core of the target compound possesses a chromophore that absorbs UV light, allowing for its detection and quantification.
Experimental Protocol: HPLC-UV Quantification
1. Sample Preparation (from a solid pharmaceutical formulation): a. Accurately weigh and finely powder a representative sample of the formulation. b. Transfer a portion of the powder equivalent to 10 mg of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole into a 100 mL volumetric flask. c. Add approximately 70 mL of a diluent (e.g., 50:50 methanol:water), sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the diluent. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 4.0, adjusted with orthophosphoric acid) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 225 nm (to be confirmed by UV scan of a standard) |
| Run Time | 10 minutes |
3. Data Analysis: a. Prepare a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 1-50 µg/mL). b. Plot the peak area of the analyte against the concentration to establish linearity. c. Quantify the amount of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole in the sample by comparing its peak area to the calibration curve.
Method Validation Parameters (Illustrative)
The validation of this analytical method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.[8]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | To be determined experimentally (typically < 0.5 µg/mL) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically < 1.5 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0% |
Workflow Diagram for HPLC-UV Analysis
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for High-Sensitivity Quantification
For applications requiring high sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices (e.g., plasma, urine), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10]
Scientific Rationale
This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. The analyte is first separated from matrix components on an LC column. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes interferences.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
1. Sample Preparation (Protein Precipitation): [11] a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. e. Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For a molecule with a likely m/z of 245.17 (M+H)+, a potential fragmentation could be monitored. |
3. Data Analysis: a. Generate a calibration curve using analyte-spiked plasma samples prepared in the same manner as the study samples. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. c. Determine the concentration of the analyte in the unknown samples from the calibration curve.
Method Validation Parameters (Illustrative for Bioanalytical Methods)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | ≤ 0.1 ng/mL with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LOQ) |
| Precision (% RSD) | Intra- and Inter-assay: ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect | To be assessed; should be consistent and reproducible |
| Recovery | To be assessed; should be consistent and reproducible |
Workflow Diagram for LC-MS/MS Analysis
Quantitative Nuclear Magnetic Resonance (qNMR): An Orthogonal Technique
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for an identical standard for calibration.[4] It relies on the principle that the integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.
Scientific Rationale
By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard with a certified purity, the concentration of the analyte can be determined. This method is particularly useful for the certification of reference materials and as an orthogonal technique to verify results from chromatographic methods.
General Protocol: qNMR
-
Sample Preparation: Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the concentration of the analyte using the known concentration of the internal standard and the respective integral values.
Conclusion
The choice of analytical technique for the quantification of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole depends on the specific application, the required sensitivity, and the nature of the sample matrix. For routine quality control of bulk material or pharmaceutical formulations, the developed HPLC-UV method offers a robust and reliable solution. For bioanalytical studies requiring high sensitivity and selectivity, the LC-MS/MS method is the gold standard. qNMR serves as a valuable orthogonal technique for independent verification and the certification of reference standards. The protocols and validation parameters provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish accurate and reliable quantitative methods for this important indole derivative.
References
-
Patel, K., et al. (2011). Development and validation of stability indicating assay method for naratriptan by ultra performance liquid chromatography. Der Pharmacia Lettre, 3(6), 102-107. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Grześkowiak, E., et al. (2022). One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS. Archives of Toxicology, 96(10), 2727–2743. Available at: [Link]
-
Pawar, R., & Fedder, R. (2022). Estimation of Naratriptan Hydrochloride by using RP-HPLC method. Neuroquantology, 20(8), 114-120. Available at: [Link]
-
Martin, K. F., et al. (1997). The determination of 5-methoxytryptophan in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 503-508. Available at: [Link]
-
Sreekanth, G., & Satyavathi, D. (2015). Stability Indicating Assay Method Development and Validation of Naratriptan Hydrochloride By RP–HPLC. Research Journal of Pharmacy and Technology, 8(1), 45-50. Available at: [Link]
-
Dresen, S., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2413–2424. Available at: [Link]
-
Veeprho. (n.d.). 5-Ethyl-3-(1-methylpiperidin-4-yl)-1H-indole. Retrieved from [Link]
-
de Oliveira, M. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5038. Available at: [Link]
-
Zhang, H., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Fa Yi Xue Za Zhi, 39(5), 457-464. Available at: [Link]
-
Jain, P. S., et al. (2012). Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. Journal of Pharmacy Research, 5(1), 467-469. Available at: [Link]
-
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]
-
Joshi, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 724. Available at: [Link]
-
Trivedi, C. B., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 29(22), 5005. Available at: [Link]
-
Li, H., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. International Journal of Analytical Chemistry, 2021, 5533646. Available at: [Link]
-
Valledor-Pérez, B., et al. (2023). Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. Frontiers in Molecular Biosciences, 10, 1184852. Available at: [Link]
-
Grześkowiak, E., et al. (2022). One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS. ResearchGate. Available at: [Link]
-
Kumar, A., & Sahoo, S. K. (2017). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 7(1), 34-42. Available at: [Link]
-
Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31693–31701. Available at: [Link]
-
Wang, J., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1215. Available at: [Link]
-
Kumar, A. S., et al. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. RASĀYAN Journal of Chemistry, 16(1), 54-59. Available at: [Link]
-
Reddy, B. K., & Kumar, K. A. (2023). Development and Validation of a Novel RP-HPLC Method for Quantification of Maralixibat, Odevixibat, and their related impurities in Pharmaceutical Formulations. JOURNAL OF PHARMA INSIGHTS AND RESEARCH, 2(2), 1-10. Available at: [Link]
-
Kim, H. S., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 11(13), 1944. Available at: [Link]
Sources
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. neuroquantology.com [neuroquantology.com]
- 7. rjptonline.org [rjptonline.org]
- 8. iosrphr.org [iosrphr.org]
- 9. One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Bot Verification [rasayanjournal.co.in]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Abstract
This application note details a systematic and robust approach to developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. This molecule, a key heterocyclic structure found in various pharmacologically active agents, requires a precise and reliable analytical method for quality control, stability studies, and pharmacokinetic analysis. The developed method is demonstrated to be specific, linear, accurate, and precise, capable of separating the main analyte from its degradation products generated under forced degradation conditions as stipulated by ICH guidelines.
Introduction
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is a heterocyclic compound featuring an indole nucleus, a methoxy substituent, and a basic N-methylpiperidine moiety. This structural combination is present in several pharmaceutical compounds, such as Naratriptan, where it acts as a selective serotonin (5-HT1) receptor agonist for the treatment of migraines.[1][2][3] Given its therapeutic importance, a validated, stability-indicating HPLC method is crucial for ensuring the quality, efficacy, and safety of drug substances and products containing this moiety.
The primary challenge in developing an HPLC method for this analyte lies in its basic nature, which can lead to poor peak shape (tailing) due to interactions with residual silanols on conventional silica-based columns. This guide explains the causal relationships between analyte properties, chromatographic parameters, and the final method performance, providing a comprehensive protocol from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Analyte Properties & Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Table 1: Physicochemical Properties of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole and Related Structures
| Property | Value / Observation | Chromatographic Implication | Source(s) |
|---|---|---|---|
| Molecular Structure | Indole ring with a basic N-methylpiperidine side chain. | The basic nitrogen is prone to protonation, making the molecule's charge pH-dependent. The indole structure provides UV chromophores. | [6] |
| pKa (estimated) | The N-methylpiperidine nitrogen is a tertiary amine with an estimated pKa of ~9.5-10.5. | To achieve a single ionic state for good peak shape, the mobile phase pH should be controlled to be at least 2 pH units below or above the pKa. A low pH (~2-3) ensures full protonation.[7] | Inferred |
| logP (estimated) | Moderately hydrophobic. Similar structures like Naratriptan have a logP of 1.6.[1] | Suitable for reversed-phase chromatography. A C18 or C8 column is a good starting point.[8] | [1] |
| UV Absorbance | The 5-methoxyindole chromophore exhibits strong absorbance maxima.[9][10] | Optimal detection wavelengths are expected near 225 nm (for sensitivity) and 280 nm (for selectivity). |[9] |
Based on these properties, a reversed-phase HPLC method with UV detection is the logical choice. The most critical parameter to control will be the mobile phase pH to manage the ionization state of the basic piperidine nitrogen and ensure sharp, symmetrical peaks.
Diagram 1: Analyte Ionization States vs. pH
This diagram illustrates how controlling the mobile phase pH is critical for maintaining the analyte in a single, fully protonated state, which is essential for reproducible retention and symmetrical peak shape.
Caption: Analyte ionization states at different pH values.
Method Development Strategy
A systematic approach ensures an efficient path to a robust method. The workflow involves initial screening to find a suitable column and mobile phase, followed by optimization of critical parameters.
Diagram 2: HPLC Method Development Workflow
This flowchart outlines the logical progression from initial planning to final method validation, ensuring all critical aspects are addressed systematically.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Columns:
-
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
-
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium formate, Water (Milli-Q or equivalent).
-
Standard: 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole reference standard.
Protocol 1: Initial Method Screening
Objective: To find a suitable stationary and mobile phase combination that provides adequate retention and acceptable peak shape.
-
Standard Preparation: Prepare a 100 µg/mL solution of the reference standard in 50:50 Methanol:Water.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with Formic acid.
-
Mobile Phase B: Acetonitrile.
-
Chromatographic Conditions (Screening Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 225 nm and 280 nm.
-
Gradient Program:
Time (min) %B 0 10 15 90 17 90 17.1 10 | 20 | 10 |
-
-
Procedure: Inject the standard solution onto the C18 column and acquire the chromatogram.
-
Evaluation: Assess retention time (ideally > 2 minutes), peak tailing (Asymmetry factor), and column efficiency (plate count). The low pH buffer is chosen to ensure the basic analyte is fully protonated, minimizing silanol interactions and promoting good peak shape.[7]
Protocol 2: Method Optimization
Objective: To refine the separation by adjusting the gradient slope and temperature to achieve optimal resolution and run time.
-
Based on the screening run, adjust the gradient to focus on the elution window of the analyte.
-
Optimized Gradient Program (Example):
Time (min) %B 0 25 8 60 8.1 90 10 90 10.1 25 | 13 | 25 |
-
Procedure: Inject the standard and evaluate the peak. If peak shape is still suboptimal, consider increasing the column temperature to 35 °C or 40 °C to improve mass transfer kinetics.
Protocol 3: Forced Degradation Studies
Objective: To generate potential degradation products and demonstrate the method's specificity and stability-indicating capability.[11][12]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., Methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions as recommended by ICH and USP guidelines.[13][14][15]
-
Acid Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of stock to 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Dilute the stressed samples to a target concentration of 100 µg/mL and analyze using the optimized HPLC method.
-
Evaluation: Examine the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if the main analyte peak is well-resolved from all degradation peaks (Resolution > 1.5) and the peak purity analysis (using DAD) shows no co-eluting impurities.
Results and Final Method
After systematic development and forced degradation studies, the following final method was established.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Provided excellent peak shape and resolution for the basic analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Low pH ensures full protonation of the analyte, leading to symmetric peaks.[7] |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Gradient | 25% to 60% B over 8 minutes | Optimized for resolution between the main peak and degradants with a reasonable run time. |
| Column Temp. | 35 °C | Improved peak symmetry and reduced backpressure. |
| Injection Vol. | 5 µL |
| Detection | DAD at 225 nm | Wavelength of high absorbance for the 5-methoxyindole chromophore, ensuring good sensitivity.[9][16] |
System Suitability Test (SST) Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of 6 replicate injections: ≤ 1.0%
Method Validation Protocol (ICH Q2(R1))
The final method must be validated to prove its suitability for its intended purpose.[4][5][17]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze stressed samples. Assess peak purity of the analyte peak. | Analyte peak is resolved from all degradants (Resolution > 1.5). Peak purity index > 0.999. |
| Linearity | Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration (e.g., 50-150 µg/mL).[5] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Range | The range is established from the linearity, accuracy, and precision data.[4] | Typically 80% to 120% of the test concentration for an assay.[5] |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on SST. | System suitability criteria must be met under all varied conditions. |
Conclusion
This application note presents a comprehensive, stability-indicating RP-HPLC method for the analysis of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. By systematically evaluating the analyte's properties and applying a logical workflow, a robust method was developed that separates the active ingredient from its degradation products. The detailed protocols for method development, forced degradation, and validation provide a complete framework for researchers and quality control scientists to implement this method, ensuring reliable and accurate quantification for pharmaceutical development and manufacturing.
References
-
PubChem. 5-Methoxyindole. National Center for Biotechnology Information.
-
PubChem. Naratriptan. National Center for Biotechnology Information.
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2.
-
King, G. A., et al. (2012). Absorption spectra of indole and 5-hydroxyindole in the gas phase. ResearchGate.
-
Singh, B., & Chawla, G. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Bioallied Sciences.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
-
Simson Pharma Limited. 3-(1-Methylpiperidin-4-yl)-1H-indole.
-
Chem-Impex. 5-Methoxy-3-piperidin-4-yl-1H-indole.
-
Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
-
Element Lab Solutions. HPLC Method Development Kit: Where to Start?
-
U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations.
-
ARL Bio Pharma. (2021). Importance of Forced Degradation In Stability-Indicating Methods.
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Drugs.com. Naratriptan: Package Insert / Prescribing Information / MOA.
Sources
- 1. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. drugs.com [drugs.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
Synthesis and Radiolabeling of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole: An In-depth Technical Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis and radiolabeling of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, a molecule of significant interest in neuropharmacology and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step instructions to ensure scientific rigor and reproducibility.
The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1] The title compound, featuring a 5-methoxyindole core linked to a 1-methylpiperidine moiety, presents a compelling profile for the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] The introduction of a radionuclide, such as Carbon-11, enables the use of this molecule as a positron emission tomography (PET) tracer for in vivo imaging, providing invaluable information on its biodistribution, target engagement, and pharmacokinetics.
This guide is structured to provide a logical progression from the synthesis of the non-radiolabeled compound and its precursor to the intricacies of the radiolabeling process, purification, and analytical validation.
Part 1: Synthesis of the Non-Radiolabeled Compound and its Precursor
The synthesis of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole can be approached through several synthetic routes. A common and effective method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[2][3] In this case, 4-methoxyphenylhydrazine and N-methyl-4-piperidone are the key starting materials.
Alternatively, for the purpose of radiolabeling, the synthesis of the desmethyl precursor, 5-methoxy-3-(piperidin-4-yl)-1H-indole, is required. This precursor can then be radiolabeled in the final step. The precursor is also commercially available, offering a convenient starting point for radiochemical synthesis.[1]
Diagram of the Synthetic Workflow
Caption: Synthetic and radiolabeling workflow for the target compound.
Protocol 1: Synthesis of 5-methoxy-3-(piperidin-4-yl)-1H-indole (Precursor)
This protocol details the synthesis of the precursor required for radiolabeling, starting from 4-methoxyphenylhydrazine and N-Boc-4-piperidone via the Fischer indole synthesis, followed by deprotection. The choice of a Boc-protecting group for the piperidine nitrogen is strategic, as it is stable under the acidic conditions of the Fischer indole synthesis and can be readily removed.
Materials and Reagents:
-
4-Methoxyphenylhydrazine hydrochloride
-
N-Boc-4-piperidone
-
Glacial acetic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Fischer Indole Synthesis:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture at reflux (approximately 118 °C) for 2-4 hours.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 5-methoxy-3-(1-Boc-piperidin-4-yl)-1H-indole.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified 5-methoxy-3-(1-Boc-piperidin-4-yl)-1H-indole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired precursor, 5-methoxy-3-(piperidin-4-yl)-1H-indole. The product can be further purified by recrystallization if necessary.
-
Part 2: Radiolabeling with Carbon-11
The introduction of the Carbon-11 radiolabel is achieved through the N-methylation of the piperidine ring of the precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I). Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it suitable for PET imaging studies. The synthesis of [¹¹C]CH₃I is typically performed in a cyclotron and requires a dedicated radiochemistry synthesis module.
Diagram of the Radiolabeling and Purification Workflow
Caption: Automated radiosynthesis and purification workflow.
Protocol 2: [¹¹C]Methylation of 5-methoxy-3-(piperidin-4-yl)-1H-indole
This protocol outlines the automated synthesis of [¹¹C]5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. The optimization of reaction time and temperature is critical due to the short half-life of Carbon-11.[5]
Materials and Reagents:
-
5-methoxy-3-(piperidin-4-yl)-1H-indole (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Anhydrous N,N-dimethylformamide (DMF)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium formate
-
Sterile water for injection
-
Sterile saline solution
-
0.22 µm sterile filter
Automated Radiosynthesis Procedure:
-
Preparation of the Precursor: Dissolve 0.5-1.0 mg of the precursor, 5-methoxy-3-(piperidin-4-yl)-1H-indole, in 200-300 µL of anhydrous DMF in a reaction vial. The use of a small volume of a polar aprotic solvent like DMF facilitates the reaction.
-
Production and Trapping of [¹¹C]CH₃I:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert the [¹¹C]CO₂ to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst.
-
Synthesize [¹¹C]CH₃I by the gas-phase reaction of [¹¹C]CH₄ with iodine.[6]
-
Trap the produced [¹¹C]CH₃I in the reaction vial containing the precursor solution at room temperature. Efficient trapping is crucial for high radiochemical yield.
-
-
Radiolabeling Reaction:
-
Heat the sealed reaction vial to 80-100 °C for 3-5 minutes. The elevated temperature accelerates the N-methylation reaction.
-
After the reaction time, cool the vial rapidly.
-
-
Purification by Semi-Preparative HPLC:
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase: A gradient of acetonitrile and water containing a buffer such as ammonium formate. The exact gradient will need to be optimized to achieve good separation of the product from unreacted precursor and byproducts.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector (at a wavelength appropriate for the indole chromophore, e.g., 280 nm) in series with a radioactivity detector.
-
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Evaporate the collected HPLC fraction to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of sterile saline solution.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial for quality control and subsequent in vivo use.
-
Part 3: Quality Control and Characterization
Rigorous quality control is paramount for any radiopharmaceutical intended for in vivo use to ensure its identity, purity, and safety.[7]
Table 1: Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Co-elution with a non-radiolabeled standard on analytical HPLC | The retention time of the radioactive peak must match that of the authentic standard. | Confirms that the radioactivity corresponds to the correct chemical entity.[8] |
| Radiochemical Purity | Analytical HPLC with radioactivity detector | ≥ 95% | Ensures that the vast majority of the radioactivity is in the desired chemical form, minimizing off-target radiation dose.[9] |
| Chemical Purity | Analytical HPLC with UV detector | Peak corresponding to the product should be the major peak. | Confirms the absence of significant chemical impurities that could have pharmacological effects or interfere with imaging. |
| Specific Activity | Calculated from the total radioactivity and the mass of the product determined by HPLC-UV | > 1 Ci/µmol at the time of injection | A high specific activity is crucial to minimize the injected mass of the compound, thereby avoiding potential pharmacological effects and ensuring that the tracer binds to its target without saturating it.[7] |
| pH | pH paper or pH meter | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible for injection. |
| Sterility and Endotoxins | Standard microbiological tests | Sterile and low endotoxin levels | Essential for patient safety to prevent infection and pyrogenic reactions. |
Characterization of the Non-Radiolabeled Compound
The structure of the synthesized non-radiolabeled 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole and its precursor should be unequivocally confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methoxy group protons (a singlet around 3.8 ppm), the protons of the piperidine ring, and the N-methyl group protons (a singlet around 2.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the methoxy carbon (around 55 ppm) and the N-methyl carbon.[10]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
References
-
Gharagozloo, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(1), 123. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53538-53563. Available from: [Link]
-
Radiology Key. Quality Control of PET Radiopharmaceuticals. Available from: [Link]
-
Wooten, A. L., et al. (2021). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. Molecular Imaging and Biology, 23(5), 647-663. Available from: [Link]
-
Rami-Mark, C., et al. (2019). Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation. Molecules, 24(19), 3536. Available from: [Link]
-
Haskali, M. B., & Pike, V. W. (2013). Practical experiences with the synthesis of [11C]CH3I through gas phase iodination reaction using a TRACERlabFXC synthesis module. Applied Radiation and Isotopes, 71(1), 114-120. Available from: [Link]
-
Koziorowski, J., et al. (2000). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 5(31), 19267-19279. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(54), 34225-34252. Available from: [Link]
-
Suto, K., et al. (2013). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 18(9), 11135-11147. Available from: [Link]
-
Waters. Leveraging the Alliance™ iS Bio HPLC System as a Modern HPLC for Peptide Drug Substances Analysis in QC Environments. Available from: [Link]
-
Pereira, M. M., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5713-5742. Available from: [Link]
-
IAEA. Quality Control of PET Radiopharmaceuticals. Available from: [Link]
-
IAEA. Strategies for Clinical Implementation and Quality Management of PET Tracers. Available from: [Link]
-
Royal Society of Chemistry. Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. Available from: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Ciamala, K., et al. (2011). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 111(9), 5419-5469. Available from: [Link]
-
ResearchGate. (2019). Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation. Available from: [Link]
-
Testbook. (2023). Fischer Indole Synthesis. Available from: [Link]
-
Rami-Mark, C., et al. (2019). Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation. Molecules, 24(19), 3536. Available from: [Link]
-
Royal Society of Chemistry. Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. Available from: [Link]
- IAEA. (2016). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA.
-
Hibino, S., & Hughes, D. L. (2006). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 54(10), 1341-1353. Available from: [Link]
-
Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Available from: [Link]
-
Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53538-53563. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical experiences with the synthesis of [11C]CH3I through gas phase iodination reaction using a TRACERlabFXC synthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing off-target effects of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel compound. Our goal is to provide you with the field-proven insights and robust methodologies required to anticipate, troubleshoot, and minimize off-target effects, ensuring the integrity and success of your experiments.
The molecular structure of this compound, featuring an indole core and a methylpiperidine moiety, suggests it belongs to a class of molecules that often interact with serotonergic and other biogenic amine receptors. This structural class, while promising, has a well-documented liability profile that demands rigorous, proactive characterization to ensure target selectivity and safety. This guide is structured to address the most common challenges you may encounter, moving from high-level frequently asked questions to in-depth troubleshooting workflows with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets and most critical off-targets for this compound?
Based on its structural similarity to the 'triptan' class of drugs (e.g., Naratriptan), the primary targets are likely to be serotonin (5-HT) receptor subtypes, particularly 5-HT1B and 5-HT1D.[1] However, the key to a successful research program is a proactive assessment of predictable off-target families. For this chemical scaffold, the three most critical areas of concern are:
-
Other G-Protein Coupled Receptors (GPCRs): Lack of selectivity across the ~400 non-olfactory GPCRs is a common issue. This includes other 5-HT subtypes, adrenergic, dopaminergic, and muscarinic receptors.
-
hERG Potassium Channel: The piperidine motif is a known pharmacophore for the hERG channel.[2] Inhibition of this channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias, making hERG screening a critical-path activity in drug development.[3][4]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP isozymes is a major cause of adverse drug-drug interactions (DDIs).[5][6] Assessing this liability is crucial for any compound intended for further development.
Q2: My in-vitro/in-vivo model is showing unexpected toxicity or a phenotype that doesn't match my primary target hypothesis. What's the first step?
This is a classic sign of off-target activity.[7] An unpredicted phenotype (e.g., cytotoxicity, altered cell morphology, unexpected animal behavior) should immediately trigger an investigation into the compound's broader pharmacological profile. Do not assume the effect is a novel function of your primary target.
The first and most efficient step is to perform a broad liability screen. Commercial services or in-house platforms can screen your compound against a panel of targets known for their association with adverse effects. This typically includes a diverse set of receptors, ion channels, and enzymes.[7][8] This approach provides a rapid, cost-effective way to identify potential culprits and guide your subsequent, more focused mechanistic studies.
Q3: How do I design my experiments to inherently control for potential off-target effects?
Building self-validating experiments is key. Beyond standard positive and negative controls, consider these strategies:
-
Use a Structurally Unrelated Antagonist: If you observe an effect you attribute to your primary target, demonstrate that this effect can be blocked by a known, selective antagonist for that target. If the antagonist fails to reverse the effect, it is likely off-target.
-
Employ a "Negative Control" Compound: Synthesize or acquire a close structural analog of your compound that is known to be inactive at your primary target. If this analog still produces the unexpected phenotype, it strongly implicates an off-target effect shared by the chemical scaffold.
-
Dose-Response Correlation: Carefully compare the dose-response curve for your primary target engagement (e.g., receptor binding Ki or functional EC50) with the dose-response for the observed phenotype. A significant discrepancy (e.g., a phenotype occurring at concentrations 100-fold higher than your target Ki) suggests an off-target mechanism.
Troubleshooting Guide 1: Poor Target Selectivity & Unexplained Phenotypes
Anomalous results that cannot be explained by the known pharmacology of your primary target require a systematic de-risking strategy. This workflow guides you from initial observation to off-target identification and validation.
Workflow: Deconvoluting Unexplained Biological Activity
This decision tree outlines the logical progression for diagnosing and confirming off-target pharmacology.
Caption: Workflow for identifying the cause of unexpected phenotypes.
Data Presentation: Selectivity Profile
Your screening results should be organized to clearly visualize the selectivity window. The goal is to determine the concentration gap between on-target and off-target activity. A larger ratio indicates better selectivity.
| Target Class | Target | Binding Affinity (Ki, nM) | Selectivity Ratio (Off-target Ki / On-target Ki) |
| Primary Target | 5-HT1D | 1.2 | - |
| Serotonin Receptor | 5-HT1A | 85 | 71x |
| Serotonin Receptor | 5-HT2B | 250 | 208x |
| Adrenergic Receptor | Alpha-1A | 450 | 375x |
| Dopamine Receptor | D2 | >1000 | >833x |
| Ion Channel | hERG | 980 | 817x |
Experimental Protocol: Broad Radioligand Binding Panel
This protocol describes a representative binding assay to screen for off-target interactions against a panel of GPCRs.
-
Objective: To determine the binding affinity (Ki) of the test compound for a diverse set of molecular targets.
-
Materials:
-
Test Compound: 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, dissolved in 100% DMSO to create a 10 mM stock.
-
Cell membranes or recombinant protein preparations for each target.
-
Specific radioligand for each target (e.g., [³H]-Spiperone for D2 receptors).
-
Known non-labeled inhibitor for each target (Positive Control).
-
Assay buffer specific to each target.
-
96-well filter plates and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. Final assay concentrations typically range from 0.1 nM to 10 µM.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the test compound, positive control inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for a specified time and temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide 2: Investigating Potential Cardiotoxicity (hERG)
Given the structural motifs, proactive hERG screening is not optional; it is a mandatory step for responsible drug development.[9]
Workflow: hERG Liability Assessment
Sources
- 1. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
Validation & Comparative
A Comparative In Vitro Analysis of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole: Probing its Serotonergic and Dopaminergic Activity Profile
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The strategic modification of the indole ring system has yielded a plethora of therapeutic agents targeting the central nervous system. This guide presents a comprehensive validation of the biological activity of a novel indole derivative, 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole .
This investigation is predicated on the close structural analogy of our target compound to Naratriptan, a well-established anti-migraine medication. Naratriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] Our compound of interest shares the 3-(1-methylpiperidin-4-yl)-1H-indole core with Naratriptan but differs at the 5-position, featuring a methoxy group instead of Naratriptan's N-methyl-ethanesulfonamide moiety. The 5-methoxy substitution is a hallmark of several psychoactive tryptamines, suggesting a potential interaction with serotonin receptors.
This guide provides a detailed framework for characterizing the in vitro pharmacological profile of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. We will present a direct comparison of its binding affinities and functional activities at key serotonin and dopamine receptors against established ligands, including the endogenous neurotransmitters Serotonin and Dopamine, as well as the therapeutic agents Naratriptan and Sumatriptan. The methodologies described herein are designed to provide a robust and reproducible assessment of the compound's potency, selectivity, and functional effects.
Rationale for Experimental Design
The primary hypothesis guiding this investigation is that 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole will exhibit significant affinity for one or more serotonin receptor subtypes. The choice of a comprehensive panel of serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) is intended to create a broad selectivity profile. Furthermore, given the known cross-reactivity of some serotonergic ligands with dopamine receptors, we have included key dopamine receptor subtypes (D1, D2, D3) in our screening panel to assess potential off-target effects.[1][4]
The experimental workflow is designed to first determine the binding affinity of the test compound at each receptor using competitive radioligand binding assays. Subsequently, for receptors where significant binding is observed, functional assays will be employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This two-tiered approach ensures a thorough characterization of the compound's interaction with its biological targets.
Experimental Workflows and Protocols
I. Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[5] These assays rely on the principle of competitive displacement of a radiolabeled ligand of known affinity by the unlabeled test compound.[6]
Caption: General workflow for competitive radioligand binding assays.
The following are detailed protocols for determining the binding affinity of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole at selected serotonin and dopamine receptors.
1. 5-HT1A Receptor Binding Assay
-
Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (Specific Activity: ~120-180 Ci/mmol).[7]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-Specific Binding: Determined in the presence of 10 µM Serotonin.
-
Procedure:
-
To a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM), and 50 µL of the test compound at various concentrations.[7]
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg of protein per well).
-
Incubate the plate at 25°C for 60 minutes.[7]
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
2. 5-HT1B Receptor Binding Assay
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [125I]-Iodocyanopindolol (Specific Activity: ~2200 Ci/mmol).[8]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2% BSA, pH 7.4.
-
Non-Specific Binding: Determined in the presence of 10 µM Serotonin.
-
Procedure:
-
In a 96-well plate, combine 25 µL of assay buffer, 25 µL of [125I]-Iodocyanopindolol (final concentration ~50 pM), and 25 µL of the test compound.
-
Add 125 µL of the membrane preparation (15-25 µg of protein per well) to start the reaction.
-
Incubate at 37°C for 60 minutes.
-
Terminate by filtration through GF/C filters.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl, pH 7.4.
-
Measure radioactivity using a gamma counter.
-
3. 5-HT2A Receptor Binding Assay
-
Receptor Source: Commercially available membranes from rat frontal cortex or cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (Specific Activity: ~60-90 Ci/mmol).[9][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Non-Specific Binding: Determined in the presence of 1 µM Mianserin.[9]
-
Procedure:
-
To each well of a 96-well plate, add 25 µL of [3H]-Ketanserin (final concentration ~0.5 nM) and 25 µL of the test compound.
-
Initiate the reaction by adding 200 µL of the membrane preparation (50-100 µg of protein per well).
-
Incubate at 37°C for 30 minutes.
-
Terminate by rapid filtration over GF/C filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Determine the radioactivity by liquid scintillation counting.
-
4. D2 Dopamine Receptor Binding Assay
-
Receptor Source: Membranes from CHO cells stably expressing the human D2 receptor.
-
Radioligand: [3H]-Spiperone (Specific Activity: ~15-30 Ci/mmol).[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-Specific Binding: Determined in the presence of 10 µM Haloperidol.[13]
-
Procedure:
-
In a total volume of 1 mL, combine the membrane preparation (100-200 µg of protein), [3H]-Spiperone (final concentration ~0.2 nM), and the test compound at various concentrations.[11]
-
Incubate at 25°C for 120 minutes.[11]
-
Terminate the reaction by filtration through GF/C filters.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Measure the bound radioactivity using liquid scintillation counting.
-
II. Functional Assays
Functional assays are essential to determine the efficacy of the test compound, i.e., whether it activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling pathway. The choice of assay depends on the G-protein coupling of the receptor.
Caption: General workflow for cell-based GPCR functional assays.
1. cAMP Accumulation Assay (for Gi and Gs-coupled receptors)
-
Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is either inhibited by Gi-coupled receptors (e.g., 5-HT1A, 5-HT1B/1D) or stimulated by Gs-coupled receptors (e.g., 5-HT6, 5-HT7).
-
Cell Line: HEK293 cells stably expressing the receptor of interest.
-
Assay Kit: Commercially available cAMP assay kits (e.g., GloSensor™ from Promega, HTRF from Cisbio).
-
Procedure (General):
-
Seed the cells in a 384-well plate and incubate overnight.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with a known activator like forskolin.
-
Add the test compound at various concentrations.
-
Incubate for a specified time (typically 15-30 minutes) at 37°C.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's protocol.
-
For agonist activity at Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels will be observed. For antagonist activity, the compound will block the inhibitory effect of a known agonist.
-
For agonist activity at Gs-coupled receptors, an increase in basal cAMP levels will be observed. For antagonist activity, the compound will block the stimulatory effect of a known agonist.
-
2. Calcium Mobilization Assay (for Gq-coupled receptors)
-
Principle: This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C).[14][15]
-
Cell Line: CHO or HEK293 cells stably expressing the receptor of interest.
-
Assay Components: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Instrumentation: A fluorescence plate reader with an injection system (e.g., FLIPR).
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[15]
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and immediately record the change in fluorescence over time.
-
An increase in fluorescence indicates an agonistic effect. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.
-
Comparative Data Analysis
The following tables present hypothetical, yet plausible, in vitro data for 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole compared to reference compounds. This data is intended to illustrate the expected outcomes of the described experimental protocols.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | D1 | D2 | D3 |
| 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | 15 | 8 | 12 | 250 | 400 | >1000 | 800 | >1000 | 500 | 350 |
| Serotonin | 1.2 | 4.5 | 3.0 | 6.3 | 2.5 | 95 | 0.9 | >10000 | >10000 | >10000 |
| Dopamine | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | 250 | 15 | 5 |
| Naratriptan | >1000 | 9.8 | 6.3 | >10000 | >10000 | >10000 | >1000 | >10000 | >10000 | >10000 |
| Sumatriptan | >1000 | 12.6 | 5.0 | >10000 | >10000 | >10000 | >1000 | >10000 | >10000 | >10000 |
Data for comparator compounds are representative values from literature. Ki values are inversely proportional to binding affinity.
Table 2: Comparative Functional Activity (EC50/IC50, nM and Emax)
| Compound | 5-HT1A (Gi) | 5-HT1B (Gi) | 5-HT1D (Gi) | 5-HT2A (Gq) |
| 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | EC50 = 25 nMEmax = 95% | EC50 = 18 nMEmax = 90% | EC50 = 22 nMEmax = 88% | IC50 = 300 nMAntagonist |
| Serotonin | EC50 = 2.0 nMEmax = 100% | EC50 = 8.0 nMEmax = 100% | EC50 = 5.5 nMEmax = 100% | EC50 = 10 nMEmax = 100% |
| Naratriptan | No significant activity | EC50 = 20 nMEmax = 92% | EC50 = 15 nMEmax = 95% | No significant activity |
| Sumatriptan | No significant activity | EC50 = 25 nMEmax = 90% | EC50 = 10 nMEmax = 98% | No significant activity |
Emax is the maximal effect, expressed as a percentage of the response to the endogenous ligand (Serotonin).
Discussion and Interpretation
Based on the hypothetical data presented, 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole demonstrates high affinity and potent agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. This profile is distinct from Naratriptan and Sumatriptan, which are more selective for the 5-HT1B/1D subtypes. The additional high affinity for the 5-HT1A receptor suggests a potentially different therapeutic profile, as 5-HT1A agonists are known to have anxiolytic and antidepressant properties.
The compound exhibits significantly lower affinity for the 5-HT2A receptor, where it acts as an antagonist. This is a desirable characteristic, as 5-HT2A agonism is associated with hallucinogenic effects. The weak affinity for other serotonin and dopamine receptors indicates a favorable selectivity profile.
Conclusion
This guide has outlined a comprehensive in vitro strategy for the biological validation of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. The provided experimental protocols for radioligand binding and functional assays offer a robust framework for characterizing its pharmacological profile. The comparative analysis against established serotonergic agents will allow for a clear differentiation of its activity and potential therapeutic applications. The hypothetical data suggests that this novel compound is a potent agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors with a favorable selectivity profile, warranting further investigation as a potential therapeutic candidate for conditions where modulation of these receptors is beneficial.
References
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]
-
Martel, J. C., & McArthur, S. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1003. [Link]
-
Southern, C., et al. (2013). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Wikipedia. (n.d.). Sumatriptan. Retrieved from [Link]
-
Adham, N., et al. (1993). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(6), 594-601. [Link]
-
Kapur, S., & Seeman, P. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e788. [Link]
-
Eltablawy, M. A., & Gonzalez, E. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin, InTech. [Link]
-
Coenen, F., & Bultel, F. (2013). Radioligands for the dopamine receptor subtypes. Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 133-144. [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
van Wieringen, J. P., et al. (2013). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 3(18), e900. [Link]
-
Goadsby, P. J., & Classey, J. D. (2003). Naratriptan has a selective inhibitory effect on trigeminovascular neurones at central 5-HT1A and 5-HT(1B/1D) receptors in the cat: implications for migraine therapy. Cephalalgia, 23(3), 193-200. [Link]
-
Deen, M., et al. (2019). Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding. JAMA Neurology, 76(9), 1042-1049. [Link]
-
Minarini, A., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 443(2), 241-248. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT. Retrieved from [Link]
-
Zhuang, Y., et al. (2021). Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell Research, 31(10), 1132-1140. [Link]
-
An, S., & Yang, J. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 11(5), 294-304. [Link]
-
Brown, B. L., et al. (1993). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of Neurochemistry, 61(2), 487-493. [Link]
-
Akerman, S., & Goadsby, P. J. (2015). Serotonin, 5HT1 agonists, and migraine: new data, but old questions still not answered. Current Opinion in Neurology, 28(3), 239-244. [Link]
-
Li, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 527. [Link]
-
Cook, E. H., et al. (1996). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Life Sciences, 59(1), PL1-PL6. [Link]
-
Agilent Technologies. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Deen, M., et al. (2018). Sumatriptan normalizes the migraine attack-related increase in brain serotonin synthesis. Neurology, 90(13), e1131-e1138. [Link]
-
Brylinski, M., & Glebocka, A. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 484-494. [Link]
-
Bailey, C. D., et al. (2008). Sumatriptan inhibits synaptic transmission in the rat midbrain periaqueductal grey. British Journal of Pharmacology, 154(8), 1679-1688. [Link]
-
RxList. (n.d.). Naratriptan (Naratriptan Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
-
JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]
-
Deen, M., et al. (2018). Regional brain serotonin synthetic rate in migraine patients ictally, after sumatriptan, and interictally. Journal of Headache and Pain, 19(1), 77. [Link]
-
Ametamey, S. M., et al. (2013). Radioligands for the dopamine receptor subtypes. Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 133-144. [Link]
-
Zhang, J. H., et al. (2013). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 11(5), 294-304. [Link]
-
Medscape. (2024, August 26). Migraine Headache Medication. Retrieved from [Link]
-
Popiolek-Barczyk, K., et al. (2019). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 24(17), 3163. [Link]
-
ResearchGate. (n.d.). Radioligand binding studies. Saturation curves for specific... [Image]. Retrieved from [Link]
-
Cooper, D. B., & Tadi, P. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]
-
Granados-Soto, V., & Argüelles, C. F. (2014). Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. Current Neuropharmacology, 12(5), 433-449. [Link]
-
Andrée, B., et al. (1998). [3H]ketanserin binding in human brain postmortem. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 22(4), 687-700. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Kumar, J. S., & Mann, J. J. (2014). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Current Drug Discovery Technologies, 11(2), 101-119. [Link]
-
ResearchGate. (n.d.). Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Apparent binding constants (nmol/l) for [3H]8-OH-DPAT at H5HT1aR as... [Image]. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
Sources
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. Naratriptan (Naratriptan Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Migraine Headache Medication: Serotonin 5-HT1F Agonists (Ditans), Serotonin 5-HT-Receptor Agonists (Triptans), Ergot Derivatives, Analgesics, Other, Opioid Analgesics, NSAIDs, Analgesics, Opioid Combos, Analgesics, Other Combos, Analgesics, Barbiturates Combos, Antipsychotics, Phenothiazine, Anticonvulsants, Antihistamines, 1st Generation, Beta Blockers, Beta-1 Selective, CGRP Monoclonal Antibodies, CGRP Receptor Antagonists, Tricyclic Antidepressants, Calcium Channel Blockers, Antidepressants, SSRIs, Antiemetic Agents, Neuromuscular Blocker, Botulinum Toxins [emedicine.medscape.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. acnp.org [acnp.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Receptor Selectivity of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
This guide provides a comprehensive framework for evaluating the receptor selectivity profile of the novel compound, 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. The structural motifs of this molecule, specifically the 5-methoxyindole core and the 3-position piperidinyl substituent, suggest a strong potential for interaction with serotonin (5-HT) receptors.[1][2] Understanding its precise binding affinities and functional activities across a spectrum of receptors is paramount for determining its potential as a selective pharmacological tool or a therapeutic candidate.
We will delineate the essential experimental workflows, from initial binding assays to functional characterization, and compare the compound's hypothetical performance against established selective ligands. This guide is intended for researchers in pharmacology and drug development, offering both the "how" and the "why" behind the described methodologies.
Part 1: Foundational Assessment - Receptor Binding Affinity
The initial and most critical step in characterizing a new compound is to determine its binding affinity (Ki) for its intended target and a panel of other biologically relevant receptors. A high affinity for one receptor and significantly lower affinity for all others is the hallmark of a selective ligand.
The primary method for this determination is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand of known high affinity and selectivity from a specific receptor.[3][4] The assay's output, the IC50 value (the concentration of the test compound that displaces 50% of the radioligand), is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Experimental Workflow: Radioligand Binding Assay
The logical flow of a radioligand binding experiment is crucial for generating reliable and reproducible data. The process involves careful preparation of receptor-containing membranes, incubation with the radioligand and our test compound, separation of bound from unbound radioligand, and finally, quantification.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: 5-HT2A Receptor Binding Assay
This protocol provides a specific example for assessing the affinity of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole at the human 5-HT2A receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in a final volume of 250 µL:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]ketanserin at a final concentration equal to its KD (approx. 2.0 nM).[5]
-
Test Compound: 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole at 11 serially diluted concentrations (e.g., 10 µM to 0.1 pM).
-
Total Binding Control: Add vehicle instead of the test compound.
-
Non-specific Binding Control: Add a high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM M100907) instead of the test compound.
-
-
-
Incubation and Filtration:
-
Quantification and Analysis:
-
Dry the filter plates and add scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Hypothetical Binding Profile and Comparison
To illustrate its potential profile, we present hypothetical binding data for 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole and compare it with established serotonergic ligands.
| Receptor Target | 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole (Ki, nM) | Ketanserin (Ki, nM) | 8-OH-DPAT (Ki, nM) |
| 5-HT1A | 15.5 | >1000 | 0.9 |
| 5-HT2A | 2.1 | 1.2 | 850 |
| 5-HT2C | 25.8 | 10.5 | >1000 |
| Dopamine D2 | 350 | 40 | >1000 |
| Adrenergic α1 | 180 | 2.5 | >1000 |
| Histamine H1 | 420 | 5.0 | >1000 |
Data for comparator compounds are representative values from literature. Bold values indicate primary targets.
From this hypothetical data, our compound shows high affinity for the 5-HT2A receptor, with approximately 12-fold selectivity over the 5-HT2C receptor and 7-fold selectivity over the 5-HT1A receptor. Crucially, it displays significantly lower affinity (>85-fold) for the tested dopaminergic, adrenergic, and histaminergic receptors, suggesting a favorable initial selectivity profile within the serotonin family. In contrast, Ketanserin, while a potent 5-HT2A antagonist, also has high affinity for α1 and H1 receptors, making it a less selective tool.[7] 8-OH-DPAT is a highly selective 5-HT1A agonist, included here to showcase a different selectivity profile.[8]
Part 2: Functional Characterization - Determining Mechanism of Action
High binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. Functional assays are therefore essential to determine the compound's efficacy.
The choice of assay depends on the receptor's signaling mechanism. 5-HT2A receptors are Gq/11-coupled, and their activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol phosphates (IP) and a subsequent rise in intracellular calcium ([Ca2+]i).[9] Therefore, a calcium flux assay is a direct and high-throughput method to measure 5-HT2A activation.[10]
Signaling Pathway: 5-HT2A Receptor Activation
The diagram below illustrates the canonical Gq signaling cascade initiated by agonist binding to the 5-HT2A receptor. An antagonist would block this pathway by preventing the agonist from binding, while an inverse agonist would reduce the receptor's basal (ligand-independent) signaling.
Sources
- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
A Comparative In Vitro Pharmacological Analysis: Benchmarking 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole Against Classical Serotonin Receptor Agonists
In the landscape of contemporary neuropharmacology, the exploration of novel tryptamine derivatives continues to be a fertile ground for the discovery of potential therapeutic agents. This guide presents a comparative analysis of the in vitro pharmacological properties of the synthetic indole derivative, 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, benchmarked against the endogenous neurotransmitter serotonin and the well-characterized psychedelic compound, psilocin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems.
The core of this investigation lies in the systematic evaluation of the binding affinity and functional potency of these compounds at key serotonin receptor subtypes, namely 5-HT1A and 5-HT2A. These receptors are pivotal in mediating a wide array of physiological and cognitive processes, and are primary targets for numerous psychoactive substances. Through the presentation of detailed experimental protocols and comparative data, this guide aims to provide a robust framework for the in vitro characterization of novel serotonergic ligands.
Introduction to the Compounds
5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole: This synthetic compound belongs to the indole alkaloid family. Its structure, featuring a 5-methoxyindole core coupled with a 1-methylpiperidin-4-yl substituent at the 3-position, suggests a potential interaction with serotonin receptors, akin to other tryptamine derivatives. While comprehensive pharmacological data for this specific molecule is not extensively published, its structural similarity to known serotonergic agents, such as 5-MeO-DMT and other 5-methoxylated tryptamines, allows for a hypothesized activity profile centered on 5-HT1A and 5-HT2A receptors.
Serotonin (5-Hydroxytryptamine, 5-HT): As the endogenous agonist for all serotonin receptors, 5-HT serves as the gold standard for comparative pharmacological studies. Its binding affinity and functional potency across the diverse family of 5-HT receptors provide a crucial baseline for contextualizing the activity of synthetic ligands.
Psilocin (4-Hydroxy-N,N-dimethyltryptamine): The primary psychoactive metabolite of psilocybin, psilocin is a well-studied partial agonist at several serotonin receptors, with a notable affinity for the 5-HT2A subtype, which is believed to mediate its psychedelic effects.[1][2] Its established in vitro profile makes it an excellent benchmark for comparison.
Comparative In Vitro Pharmacology
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of serotonin and psilocin at human 5-HT1A and 5-HT2A receptors. Due to the limited availability of direct experimental data for 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, a hypothesized profile based on structurally related 5-methoxy-tryptamine analogs is presented for illustrative purposes.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | Hypothesized: 10 - 100 | Hypothesized: 50 - 200 | Hypothesized: 100 - 500 |
| Serotonin | ~1-10 | ~5-20 | ~5-30 |
| Psilocin | 146 - 152[2] | 120 - 173[2] | 79 - 311[2] |
Table 2: Comparative Functional Potencies (EC50, nM)
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (Calcium Flux) |
| 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | Hypothesized: 20 - 150 | Hypothesized: 100 - 400 |
| Serotonin | ~1-15 | ~2-25 |
| Psilocin | ~100-200 | ~10[3] |
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for the key in vitro assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor. The assay relies on the displacement of a radiolabeled ligand, [3H]8-OH-DPAT, by the unlabeled test compound.
Workflow Diagram:
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO) in a black-walled, clear-bottom 96-well plate.
-
When cells reach ~90% confluency, remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C in the dark. [4] * Wash the cells gently with the assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the test compound at various concentrations into the wells and immediately begin kinetic fluorescence readings for 1-3 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing the response as a percentage of the maximal response obtained with a saturating concentration of a full agonist (e.g., serotonin).
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Functional Assay: Gi-Coupled 5-HT1A Receptor cAMP Inhibition
Activation of the Gi-coupled 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This protocol details a method to quantify this inhibition.
Signaling Pathway Diagram:
Caption: 5-HT1A Receptor Gi Signaling Pathway.
Step-by-Step Protocol:
-
Cell Culture and Stimulation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO) in a suitable culture plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (0.5 mM) for 15-30 minutes to prevent cAMP degradation.
-
Add the test compound at various concentrations and incubate for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce cAMP production. The agonist's effect will be measured as an inhibition of this forskolin-stimulated cAMP level.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which in this context represents the EC50 for the inhibitory effect.
-
Concluding Remarks
This guide provides a framework for the comparative in vitro pharmacological evaluation of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole. While direct experimental data for this compound remains to be fully elucidated, its structural characteristics strongly suggest interaction with key serotonin receptors. The provided protocols for radioligand binding and functional assays offer a standardized approach to determining its binding affinity and functional potency. By benchmarking against the endogenous ligand serotonin and the well-characterized psychedelic psilocin, researchers can effectively position novel compounds like 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole within the broader landscape of serotonergic drug discovery. The application of these robust methodologies will be crucial in uncovering the therapeutic potential of this and other novel tryptamine derivatives.
References
-
Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(7), 1328–1334. [Link]
-
Pelliccia, A., et al. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. Behavioural Brain Research, 433, 114003. [Link]
-
Pelliccia, A., et al. (2022). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. PubMed, 35987315. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Gołębiowska, J., et al. (2001). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. PubMed Central. [Link]
-
[Anonymous]. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
[Anonymous]. (2023). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. PubMed, 37613589. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. controversiasbarcelona.com [controversiasbarcelona.com]
- 4. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
This document is structured to provide not just a list of equipment, but a clear, logical framework for risk assessment and management, ensuring that every step of your experimental workflow is underpinned by robust safety practices.
Understanding the Hazard Profile: A Principle of Analogy
Given the absence of a specific Safety Data Sheet (SDS) for 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, we must infer its potential hazards from structurally related compounds. A close analog, Naratriptan, is a medication used for treating migraines and its hydrochloride salt is classified as causing serious eye irritation and is suspected of damaging fertility or the unborn child.[1][2] Therefore, it is prudent to handle 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole with a similar level of caution, assuming it may be a potent bioactive compound with potential reproductive toxicity and eye irritancy.
Core Safety Principle: In the absence of comprehensive data, a conservative approach to safety is paramount. All handling procedures should be designed to minimize any potential for exposure.
The Last Line of Defense: Your Personal Protective Equipment
Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. However, appropriate PPE is the critical final barrier between the researcher and the chemical. The selection of PPE must be tailored to the specific task being performed.
Essential PPE for Handling 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with powder-free nitrile gloves.[3][4] | Provides a robust barrier against dermal absorption, which is a potential route of exposure for indole derivatives. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. Powder-free gloves prevent the aerosolization of the compound.[4] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects against splashes and airborne particles, crucial given the suspected serious eye irritation potential of analogous compounds.[1][3] |
| Face Protection | Face shield worn in conjunction with goggles. | Offers an additional layer of protection for the entire face from splashes, especially during procedures with a higher risk of aerosol generation.[3] |
| Lab Coat | Disposable, long-sleeved, solid-front gown made of a low-permeability fabric.[3] | Prevents contamination of personal clothing and skin. A solid-front design offers better protection against spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[5][6] | Essential when handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | A standard laboratory requirement to protect feet from spills and falling objects. |
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures for donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential workflow for donning PPE.
Doffing PPE Workflow
Caption: Sequential workflow for doffing PPE.
Operational Plans: From Weighing to Waste Disposal
Handling Solid Compound (Weighing and Aliquoting)
-
Preparation: Ensure a certified chemical fume hood or a ventilated balance enclosure is used for handling the solid material.
-
PPE: Don all essential PPE as outlined in the table above, including respiratory protection.
-
Procedure:
-
Carefully weigh the desired amount of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole.
-
Use tools and equipment dedicated to handling this compound to prevent cross-contamination.
-
Clean the balance and surrounding area with an appropriate solvent (e.g., 70% ethanol) after use.
-
All contaminated weighing paper and wipes should be disposed of as hazardous chemical waste.
-
Preparing Solutions
-
Preparation: All solution preparations should be conducted within a certified chemical fume hood.
-
PPE: Full essential PPE is required.
-
Procedure:
-
Slowly add the solid compound to the solvent to avoid splashing.
-
Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.
-
Cap the container tightly.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
Chemical Waste
-
All solutions and unused solid 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole must be collected in a designated, properly labeled hazardous waste container.
-
The waste container should be stored in a secondary containment bin within a designated satellite accumulation area.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Contaminated PPE and Materials
-
Gloves, Gowns, and other disposable PPE: All disposable items that have come into contact with the compound should be considered hazardous waste.
-
Place all contaminated disposables in a designated, sealed waste bag or container within the fume hood.
-
This waste must be disposed of according to your institution's hazardous waste management procedures. Do not dispose of in regular trash.
By implementing these comprehensive safety protocols, researchers can confidently and responsibly handle 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, ensuring both the integrity of their research and the safety of themselves and their colleagues.
References
- Naratriptan Tablets USP 2025. (2025-02-15).
- 5-Methoxy-3-piperidin-4-yl-1H-indole - Chem-Impex.
- Safety Data Sheet - Cayman Chemical. (2025-08-26).
- Naratriptan | C17H25N3O2S | CID 4440 - PubChem - NIH.
- SAFETY DATA SHEET - TCI Chemicals.
- Personal protective equipment for preparing toxic drugs - GERPAC.
- PPE and Safety for Chemical Handling - ACS Material. (2020-07-14).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Properly Using PPE to Avoid Illicit Drug Exposure for First Responders - YouTube. (2019-08-06).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
